
1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobutyl group attached to a piperazine ring, which is further substituted with a methyl group The dihydrobromide form indicates that it is a salt formed with two equivalents of hydrobromic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide typically involves the alkylation of 4-methylpiperazine with 1,4-dibromobutane. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization from an appropriate solvent to obtain the pure dihydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The piperazine ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of the corresponding butyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: The major products are substituted piperazine derivatives, depending on the nucleophile used.
Oxidation: The major product is the N-oxide derivative of the piperazine ring.
Reduction: The major product is the butyl-substituted piperazine derivative.
科学研究应用
1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biological Studies: It is employed in the study of receptor-ligand interactions and the development of potential therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
作用机制
The mechanism of action of 1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The piperazine ring can interact with receptor sites, influencing signal transduction pathways. The overall effect of the compound depends on its binding affinity and specificity for the target molecules.
相似化合物的比较
Similar Compounds
N-(4-Bromobutyl)phthalimide: This compound also contains a bromobutyl group but is attached to a phthalimide ring instead of a piperazine ring.
tert-Butyl bromide: This compound features a tert-butyl group attached to a bromine atom and is used as a standard reagent in synthetic organic chemistry.
1-(4-Bromobutyl)piperazine: This compound is similar but lacks the methyl group on the piperazine ring.
Uniqueness
1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide is unique due to the presence of both a bromobutyl group and a methyl-substituted piperazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H21Br3N2 |
|---|---|
分子量 |
396.99 g/mol |
IUPAC 名称 |
1-(4-bromobutyl)-4-methylpiperazine;dihydrobromide |
InChI |
InChI=1S/C9H19BrN2.2BrH/c1-11-6-8-12(9-7-11)5-3-2-4-10;;/h2-9H2,1H3;2*1H |
InChI 键 |
VQAYZVLMUXZPPK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCCCBr.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


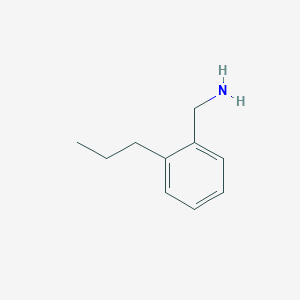

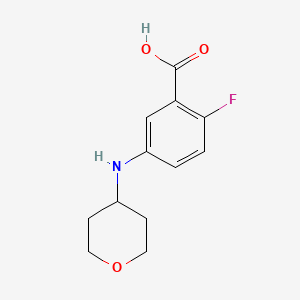
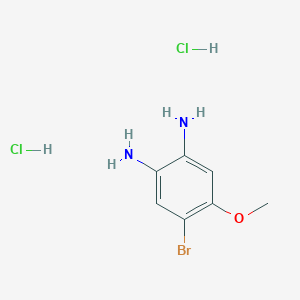
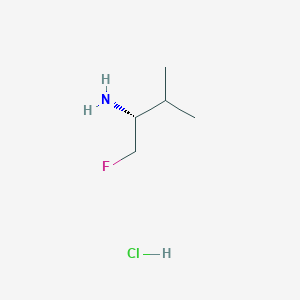
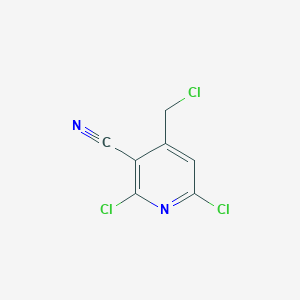
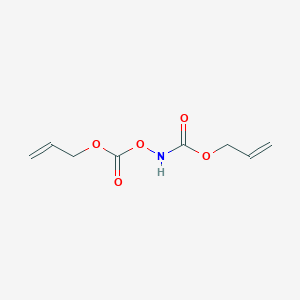

![2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine](/img/structure/B15072975.png)
![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)
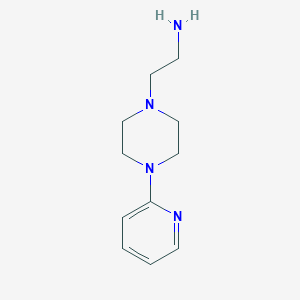

![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
![5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)
